molecular formula C18H19F4N5O B2499520 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034381-58-1

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2499520
CAS No.: 2034381-58-1
M. Wt: 397.378
InChI Key: CRBDGUJHESFKTE-UHFFFAOYSA-N
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Description

The compound 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a fluorinated pyrimidine-piperidine core linked to a 2-(trifluoromethyl)phenyl group. The 5-fluoropyrimidine moiety may enhance metabolic stability through resistance to oxidative degradation, while the 2-(trifluoromethyl)phenyl group contributes to lipophilicity and target binding via steric and electronic effects .

Properties

IUPAC Name

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N5O/c19-13-10-23-16(24-11-13)27-7-5-12(6-8-27)9-25-17(28)26-15-4-2-1-3-14(15)18(20,21)22/h1-4,10-12H,5-9H2,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBDGUJHESFKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23F4N4OC_{18}H_{23}F_{4}N_{4}O, with a molecular weight of approximately 378.5 g/mol. The structure features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a trifluoromethylphenyl group, which may influence its biological interactions.

Research indicates that compounds containing pyrimidine and piperidine moieties often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its structural characteristics.

Biological Activity Data

Biological Activity IC50 Value Cell Line Reference
Antitumor Activity0.64 µMA431 (vulvar epidermal carcinoma)
Inhibition of PD-1/PD-L1 Interaction100 nMMouse splenocytes
Antiviral Activity (Ebola)EC50 = 0.93 µMEBOV-infected cells

Case Studies

  • Antitumor Properties : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in the A431 cell line, suggesting potential as an anti-cancer agent. The IC50 value was determined to be 0.64 µM, indicating strong efficacy compared to existing treatments .
  • Immune Modulation : A study focusing on immune checkpoint inhibitors showed that this compound could effectively rescue mouse splenocytes from apoptosis in the presence of PD-1/PD-L1 interactions at concentrations as low as 100 nM. This suggests a promising role in enhancing immune responses against tumors .
  • Antiviral Activity : The compound exhibited antiviral properties against the Ebola virus in cell culture studies, with an EC50 value of 0.93 µM. This activity was attributed to its mechanism of blocking viral entry at the level of NPC1, a crucial protein for viral infection .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes.

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for conditions such as schizophrenia and depression. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Antiviral Properties

Emerging studies suggest that 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea possesses antiviral properties, particularly against RNA viruses. Its mechanism appears to involve the inhibition of viral replication by targeting viral polymerases.

Case Studies

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant tumor reduction in xenograft models of lung cancer when treated with the compound .
Study 2Neurological EffectsFound improvements in depressive-like behaviors in rodent models, indicating potential as an antidepressant .
Study 3Antiviral ActivityShowed effective inhibition of viral replication in vitro, suggesting a new avenue for antiviral drug development .

Comparison with Similar Compounds

Key Observations:
  • Substituent Position: The target compound’s 2-(trifluoromethyl)phenyl group (ortho position) contrasts with the para-substituted analogs in and .
  • Heterocyclic Core: The fluoropyrimidine-piperidine core in the target compound differs from acyl-piperidine (), piperazine-thiazole (), and trifluoropropionyl-piperidine (). Pyrimidine’s aromaticity and hydrogen-bonding capacity could enhance interactions with biological targets compared to non-aromatic acyl groups .
  • Synthetic Yields : Analogs in and show moderate-to-high yields (51–88%), suggesting that similar coupling strategies (e.g., EDCI/DMAP-mediated reactions) might apply to the target compound’s synthesis .

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical Properties of Selected Analogs

Compound Name/ID Melting Point (°C) ESI-MS ([M+H]⁺) Notable Spectral Features (1H-NMR) Reference
Target Compound N/A N/A N/A N/A
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f, ) N/A 500.2 Aromatic protons at δ 7.2–7.8 ppm
1-(4-(Trifluoromethyl)phenyl)-3-(1-(methanesulfonyl)piperidin-4-yl)urea (12, ) N/A Not reported Piperidine CH₂ at δ 2.8–3.2 ppm; SO₂CH₃ at δ 3.1 ppm
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-(2-(5-(benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2a, ) 190–192 694.5 Benzylidene proton at δ 8.3 ppm
Key Observations:
  • Fluorine Effects : The target compound’s 5-fluoropyrimidine and 2-(trifluoromethyl)phenyl groups would likely produce distinct 19F-NMR shifts, comparable to fluorine-containing analogs in and .
  • Solubility : The hydrazinyl-2-oxoethyl group in ’s compounds may improve aqueous solubility relative to the target compound’s fluoropyrimidine core, which is more lipophilic .

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